3-Hydroxydiphenylamine

説明

Contextualization within the Diphenylamine (B1679370) Compound Class

3-Hydroxydiphenylamine, also known as 3-(phenylamino)phenol, is an aromatic organic compound belonging to the diphenylamine class. scbt.com Structurally, it is a derivative of diphenylamine, which consists of an amine group attached to two phenyl rings. This compound is specifically a substituted aniline (B41778) and is distinguished by the presence of a hydroxyl group (-OH) on one of the phenyl rings at the meta-position relative to the amino group. chemicalbook.com This substitution classifies it as a hydroxy diphenylamine. scbt.com

The broader diphenylamine family serves as a crucial scaffold and precursor in various chemical applications. nih.gov Compounds in this class are widely used as intermediates in the synthesis of dyes, pesticides, pharmaceuticals, and photographic chemicals. nih.gov Furthermore, alkylated derivatives of hydroxydiphenylamines are notably utilized for their antioxidant properties. google.com The functionalization of the basic diphenylamine structure, as seen in this compound, imparts specific chemical properties that make it a valuable intermediate and subject of study. For instance, it has been historically used in the creation of dyes and dyestuff intermediates. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 101-18-8 | scbt.comchemwhat.com |

| Molecular Formula | C₁₂H₁₁NO | scbt.comthermofisher.com |

| Molecular Weight | 185.22 g/mol | scbt.com |

| Appearance | Brown Powder / Red-brown solid | chemicalbook.comchemwhat.com |

| Melting Point | 81-82°C | chemwhat.com |

| Boiling Point | 340°C | chemwhat.com |

| Water Solubility | <0.1 g/100 mL at 22.5°C | chemwhat.com |

Academic Significance and Research Trajectory

The academic and industrial interest in this compound has evolved over time, reflecting broader trends in chemical synthesis and analysis. Historically, its utility was prominently featured in dye chemistry. Early 20th-century patents describe its use, often in combination with other compounds like 4-chloro-2-aminophenol, for dyeing materials such as hair and feathers. google.com It also served as a key reactant in condensation reactions with phthalic anhydride (B1165640) to produce rhodamine-series dyes and could be converted into 3-hydroxy-diphenylamine-carboxylic acids, which are valuable dyestuff intermediates. google.com

In contemporary chemical research, this compound functions as a versatile building block in organic synthesis. For example, it has been used in palladium-catalyzed reactions for the microwave-assisted synthesis of complex heterocyclic molecules like 2-(7-(3-hydroxydiphenylamino)-9,9-diethyl-2-fluorenyl)benzothiazoles and benzoxazoles. researchgate.net It is also a reagent in O-alkylation reactions to synthesize new long-chain alkoxy-bis-diphenylamines, which are studied for their potential interactions with nucleic acids. lew.ro

Beyond synthetic applications, this compound is significant in environmental and biological studies. Research has shown that it can be a metabolic product in the biodegradation of diphenylamine by microorganisms like Burkholderia sp. strain JS667. nih.gov Its antioxidant potential has also been investigated, with studies comparing its activity to related compounds like phenothiazines and carbazoles. oup.com More recently, the compound has been integrated into computational chemistry and toxicology, where it is used as part of data sets to develop and validate quantitative structure-activity relationship (QSAR) models for predicting the estrogenicity and toxic modes of action of phenolic compounds. uncst.go.ug In a different context, it was identified as a phytochemical in the methanolic extract of Acacia jacquemontii leaves. arabjchem.org

Table 2: Selected Research Applications of this compound

| Research Area | Role of this compound | Key Finding / Product | Source(s) |

|---|---|---|---|

| Dye Chemistry | Reactant/Intermediate | Used to prepare rhodamine dyes and other dyestuff intermediates. | google.com |

| Organic Synthesis | Nucleophile | Synthesis of fluorenyl-benzothiazole/benzoxazole (B165842) derivatives via palladium catalysis. | researchgate.net |

| Organic Synthesis | Reactant | O-alkylation to form mono- and bis-O-alkylated derivatives. | lew.ro |

| Biotechnology | Biodegradation Product | Formed from the microbial degradation of diphenylamine. | nih.gov |

| Medicinal Chemistry | Antioxidant Research | Studied for antioxidant activity in comparison to other heterocyclic compounds. | oup.com |

| Toxicology/QSAR | Model Compound | Included in datasets to build models predicting estrogenic activity. | |

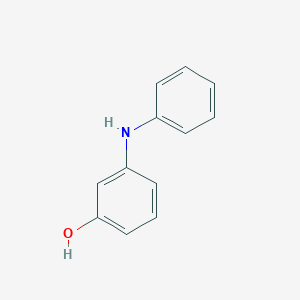

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-anilinophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDACNGSDAFKTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025431 | |

| Record name | 3-Hydroxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-hydroxy-n-phenylaniline is a beige powder. (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

101-18-8 | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxydiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anilinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-anilinophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E39Q946GO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

178 to 180 °F (NTP, 1992) | |

| Record name | 3-HYDROXY-N-PHENYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Strategies

Condensation Reactions for 3-Hydroxydiphenylamine and its Precursors

The primary route for synthesizing this compound involves the condensation of an aromatic amine with a dihydroxybenzene.

The synthesis of this compound is commonly achieved through the condensation reaction of resorcinol (B1680541) and aniline (B41778). google.comgoogle.com This reaction is typically performed at elevated temperatures. google.com One method involves heating a mixture of aniline and resorcinol, and after the resorcinol dissolves, a catalyst is added, and the temperature is further increased to 185-195°C to facilitate the condensation. google.com Another approach involves heating resorcinol with an excess of a primary aromatic amine, such as aniline, in the presence of an acid catalyst. google.com The molar ratio of the reactants is a key parameter, with a 1:1 stoichiometry of aniline to resorcinol often used to minimize byproducts from dimerization. The reaction proceeds via electrophilic aromatic substitution.

A general procedure involves heating resorcinol and aniline to about 110°C until the resorcinol dissolves in the aniline. The mixture is then heated to 170°C, at which point the condensation reaction begins, producing this compound and water. The water generated is continuously removed to drive the reaction forward. google.com

Acid catalysts are crucial for facilitating the condensation reaction between resorcinol and aniline. google.com Without a catalyst, the condensation is reported to be very faint. google.com P-toluenesulfonic acid (p-TSA) is a commonly used catalyst for this transformation. google.comgoogle.com It is a strong, non-toxic, and commercially available organic acid that is effective in various organic transformations, including condensation reactions. preprints.orgresearchgate.netsolubilityofthings.com

In a typical synthesis, p-toluenesulfonic acid is added to the reaction mixture of resorcinol and aniline, which is then heated to high temperatures, such as 200°C, for several hours to yield the hydroxydiphenylamine product. google.com For instance, reacting resorcinol with o-toluidine (B26562) in the presence of p-toluenesulfonic acid at 200°C for 18 hours produces 2-methyl-3-hydroxy-diphenylamine in high yield. google.com Similarly, the condensation of hydroquinone (B1673460) with aniline is catalyzed by p-TSA at temperatures ranging from 175-205°C. The acidic nature of p-TSA facilitates the reaction, which is a type of electrophilic substitution. spegroup.ru After the reaction, the excess amine and the product are distilled off from the reaction mixture in the presence of a base to neutralize the acid catalyst. google.com

Table 1: Examples of Acid-Catalyzed Condensation Reactions

| Reactants | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Resorcinol, o-Chloroaniline | p-Toluenesulphonic acid | 180 | 18 | 2-Chloro-3'-hydroxydiphenylamine | 100 | google.com |

| Resorcinol, o-Toluidine | p-Toluenesulphonic acid | 200 | 18 | 2-Methyl-3-hydroxy-diphenylamine | 97.9 | google.com |

| Resorcinol, 4-Methoxyaniline | p-Toluenesulphonic acid | 200 | 18 | 3-Hydroxy-4'-methoxy-diphenylamine | 96.9 | google.com |

Resorcinol and Aniline Condensation Pathways

O-Alkylation and Etherification Approaches

The hydroxyl group of this compound can undergo O-alkylation and etherification to yield various derivatives.

Alkoxy-bis-diphenylamine derivatives can be synthesized through the O-alkylation of this compound with dihaloalkanes. lew.ro This reaction connects two diphenylamine (B1679370) units via an alkylenedioxy bridge. The O-alkylation is typically performed in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). lew.ro Dibromoalkanes have been found to be more reactive in these reactions compared to their dichloro counterparts. lew.ro

Phase-transfer catalysis (PTC) offers an alternative method for the O-alkylation of this compound. lew.ro A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org This technique is particularly useful in green chemistry as it can reduce the need for organic solvents. wikipedia.org

For the O-alkylation of this compound, PTC can be employed using catalysts like quaternary ammonium (B1175870) salts (e.g., Aliquat 336). lew.rowikipedia.org One approach involves a solvent-free reaction where a mixture of this compound, a dibromoalkane, and the phase-transfer catalyst is stirred at room temperature. lew.ro This method has been shown to be effective for the selective mono-O-alkylation of hydroxydiphenylamines. lew.ro However, for the synthesis of bis-derivatives, classical O-alkylation methods in a solvent like DMF have been reported to give better yields. lew.ro

Table 2: O-Alkylation of this compound

| Alkylating Agent | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Dibromoalkane | K₂CO₃ / DMF | - | bis-O-alkylated | lew.ro |

The hydroxyl group of this compound can be methylated to form 3-methoxydiphenylamine. google.com Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a common and effective methylating agent for this purpose. google.comwikipedia.org The reaction is typically carried out in a biphasic system in the presence of a base, such as sodium hydroxide (B78521), to neutralize the sulfuric acid generated during the reaction.

In a described procedure, this compound is treated with dimethyl sulfate in a solvent like toluene (B28343) or cyclohexane. google.com An aqueous solution of sodium hydroxide is added, and the mixture is refluxed to facilitate the methylation. google.com The temperature and reaction time are controlled to maximize the yield and minimize side reactions. For instance, methylation of the hydroxyl group can occur at 0–20°C, while further N-methylation might occur at higher temperatures of 40–60°C.

Investigation of Phase Transfer Catalysis Conditions in O-Alkylation

Advanced Synthetic Routes and Coupling Strategies

Advanced synthetic methodologies are pivotal in accessing complex molecular architectures from fundamental building blocks. For the derivatization of this compound, contemporary techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have enabled the efficient construction of intricate molecules with potential applications in materials science and medicinal chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A notable application is the synthesis of complex derivatives linking a fluorenyl moiety to a benzothiazole (B30560) or benzoxazole (B165842) core via a this compound linker.

The synthetic sequence commences with the microwave-assisted condensation of 2-bromo-7-formyl-9,9-diethylfluorene with either 2-aminothiophenol (B119425) or 2-aminophenol (B121084) in dimethyl sulfoxide (B87167) (DMSO). google.com This initial step, irradiated at 400 watts for 2-3 minutes, efficiently yields the corresponding 2-(7-bromo-9,9-diethyl-2-fluorenyl)benzothiazole (2a) or -benzoxazole (2b).

The subsequent coupling reaction involves the N-arylation of this compound with the brominated fluorenyl-benzothiazole/benzoxazole intermediates (2a-b). To circumvent direct reaction with the phenol (B47542) group, the hydroxyl function of this compound is often protected, for instance as a benzyl (B1604629) ether, yielding 3-(benzyloxy)diphenylamine. This protected amine then undergoes a palladium-catalyzed coupling reaction.

The final step involves a debenzylation to unmask the hydroxyl group, yielding the target compounds, 2-(7-(3-hydroxydiphenylamino)-9,9-diethyl-2-fluorenyl)benzothiazole and its benzoxazole analog. google.com This debenzylation is also efficiently achieved under microwave irradiation for a very short duration (3-4 seconds) using pyridine (B92270) hydrochloride. The use of microwave irradiation significantly shortens the reaction times for these steps from hours to mere minutes. google.com

| Step | Reactants | Conditions | Duration | Product |

|---|---|---|---|---|

| 1 | 2-bromo-7-formyl-9,9-diethylfluorene, 2-aminothiophenol/2-aminophenol | DMSO, 400W Microwave | 2-3 min | 2-(7-Bromo-9,9-diethyl-2-fluorenyl)benzothiazole/benzoxazole |

| 2 | 2-(7-Bromo-9,9-diethyl-2-fluorenyl)benzothiazole/benzoxazole, 3-(benzyloxy)diphenylamine | Pd(dba)₂, dppf, NaOt-Bu, Toluene, 400W Microwave | 3-4 min | 2-(7-(3-Benzyloxydiphenylamino)-9,9-diethyl-2-fluorenyl))benzothiazole/benzoxazole |

| 3 | 2-(7-(3-Benzyloxydiphenylamino)-9,9-diethyl-2-fluorenyl))benzothiazole/benzoxazole | Pyridine hydrochloride, Microwave | 3-4 sec | 2-(7-(3-Hydroxydiphenylamino)-9,9-diethyl-2-fluorenyl)benzothiazole/benzoxazole |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are indispensable for the formation of carbon-nitrogen bonds in modern organic synthesis. scbt.comrsc.orgzenodo.org This methodology is central to the synthesis of the aforementioned fluorenyl-benzothiazole/benzoxazole derivatives of this compound.

In this synthesis, the key step is the coupling of the protected 3-(benzyloxy)diphenylamine with 2-(7-bromo-9,9-diethyl-2-fluorenyl)benzothiazole or the corresponding benzoxazole. nih.gov This reaction is carried out in toluene and employs a palladium catalyst system. Specifically, a combination of a palladium source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and a specialized phosphine (B1218219) ligand, like diphenylphosphinoferrocene (B1173518) (dppf), is used. google.com The presence of a strong base, sodium t-butoxide (NaOt-Bu), is crucial for the catalytic cycle to proceed.

The reaction mixture is subjected to microwave irradiation at 400 watts for 3-4 minutes, which dramatically accelerates the coupling process. The dppf ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the efficient formation of the C-N bond between the diphenylamine nitrogen and the fluorenyl ring. scbt.com This palladium-catalyzed approach provides a versatile and effective route to complex amine derivatives that would be difficult to access through classical methods.

| Component | Specific Reagent | Role |

|---|---|---|

| Aryl Halide | 2-(7-Bromo-9,9-diethyl-2-fluorenyl)benzothiazole/benzoxazole | Electrophile |

| Amine | 3-(Benzyloxy)diphenylamine | Nucleophile |

| Palladium Source | Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] | Catalyst |

| Ligand | Diphenylphosphinoferrocene (dppf) | Catalyst stabilization and activation |

| Base | Sodium t-butoxide (NaOt-Bu) | Amine deprotonation |

| Solvent | Toluene | Reaction Medium |

| Energy Source | Microwave Irradiation (400W) | Rate Acceleration |

Information regarding the reaction of this compound with arynophiles to form novel phenol derivatives is not available in the reviewed scientific literature.

Chemical Reactivity and Derivatization Studies

Oxidation Reactions and N-Phenylquinoneimine Formation

The oxidation of 3-hydroxydiphenylamine is a key transformation, leading to the formation of N-phenylquinoneimines, which are valuable compounds in various chemical applications. This process can be achieved through several mechanistic pathways, including chemical and electrochemical methods.

The conversion of hydroxydiphenylamines to their corresponding N-phenylquinoneimines is a significant reaction, often targeting high conversion rates and selectivity. One effective method involves the oxidation of a hydroxydiphenylamine with oxygen or an oxygen-containing gas in the presence of a modified activated carbon catalyst. rhhz.netlew.ro This specific type of catalyst has had surface oxides removed, which allows for the conversion to occur in almost quantitative yields as determined by High-Performance Liquid Chromatography (HPLC). rhhz.net The process provides high selectivity and fast reaction rates. nih.gov For instance, reacting 4-hydroxydiphenylamine (B52144) with oxygen (30 psig) in methanol (B129727) with a modified carbon catalyst at 20-25°C demonstrates this efficient conversion. rhhz.net

Another well-studied pathway is the dye-sensitized photooxidation of m-hydroxydiphenylamine. In this mechanism, methylene (B1212753) blue is used as a sensitizer (B1316253) in an acetonitrile-water medium. jayvir-us.com The reaction proceeds through the participation of singlet oxygen (¹O₂) as a reactive intermediate, as well as through the interaction of the excited dye with the substrate. jayvir-us.com This process primarily yields N-(3-hydroxyphenyl)-p-benzoquinoneimine. jayvir-us.com The involvement of singlet oxygen is confirmed by quenching experiments using triethylamine (B128534) (TEA) and 2,5-diphenylfuran (B1207041) (DPF), which are known singlet oxygen quenchers. jayvir-us.com The kinetics of this photooxidation suggest a competitive mechanism where the excited sensitizer can either transfer energy to oxygen to form singlet oxygen or interact directly with the this compound substrate. jayvir-us.com

A variety of oxidizing agents have been explored for the synthesis of N-phenylquinoneimines from hydroxydiphenylamines, as detailed in the table below.

| Oxidizing Agent | Substrate | Solvent | Conditions | Yield (%) |

| Modified Activated Carbon / O₂ | 4-Hydroxydiphenylamine | Methanol | 30 psig O₂, 20-25°C | ~100% (HPLC Yield) rhhz.net |

| Methylene Blue / Light / O₂ | m-Hydroxydiphenylamine | Acetonitrile-Water | Not specified | Not specified jayvir-us.com |

| Silver Carbonate (Ag₂CO₃) on Celite | 4-Hydroxydiphenylamine | Not specified | Room Temperature, 24h | 99% (Conversion) oup.com |

| Mercury(II) Oxide (HgO) | 4-Hydroxydiphenylamine | Benzene | Reflux, 1h | 78% google.com |

Electrochemical oxidation, or anodic oxidation, presents a versatile and environmentally conscious method for transforming organic compounds. researchgate.net This technique can be applied to this compound to generate its oxidized derivatives. The process generally involves two main pathways: direct and indirect oxidation. metu.edu.tr

In direct electrochemical oxidation , this compound would be adsorbed onto the anode surface, and electrons would be transferred directly from the molecule to the anode. metu.edu.tr This process occurs without the need for mediating chemical reagents, making it a "clean" method. The efficiency of direct oxidation is highly dependent on the choice of anode material. Materials with a high oxygen evolution potential, such as boron-doped diamond (BDD) or substoichiometric titanium oxide (like Ti₄O₇), are often preferred as they favor the oxidation of the organic substrate over the competing reaction of oxygen evolution from water. researchgate.netnih.gov

In indirect electrochemical oxidation , strong oxidizing species are generated in situ at the anode from the supporting electrolyte. metu.edu.tr These mediators then react with the this compound in the bulk solution. For example, in a solution containing chloride ions, chlorine (Cl₂) and hypochlorite (B82951) (HClO) can be electrochemically generated to act as the primary oxidants. metu.edu.tr This method can be very effective for treating wastewater containing refractory organic pollutants like dyes and aromatics. researchgate.net

Mechanistic Studies of Hydroxydiphenylamine Oxidation to N-Phenylquinoneimines

Cyclization and Heterocyclic Compound Formation

This compound serves as a precursor for the synthesis of important nitrogen-containing heterocyclic compounds, such as carbazoles and phenothiazines, through cyclization reactions.

Carbazole (B46965) and its hydroxylated derivatives are valuable compounds used in materials science and pharmaceuticals. rhhz.net A synthetic route to hydroxycarbazoles involves the photochemical intramolecular cyclization of a this compound derivative. Specifically, 3-hydroxy-2′-chloro-diphenylamine undergoes continuous photochemical cyclization under 365 nm UV-LED illumination in dimethyl sulfoxide (B87167) with potassium t-butoxide as a catalyst. rhhz.net This reaction yields both 2-hydroxycarbazole (B1203736) (31.6% yield) and 4-hydroxycarbazole (B19958) (11.1% yield) with a very short residence time of 1 minute in a millimeter-scale photoreactor. rhhz.net The mechanism involves the fragmentation of the C-Cl bond, leading to the formation of this compound as a major byproduct. rhhz.net

Another pathway involves the reaction of an optionally substituted 2-chloro-3'-hydroxydiphenylamine with an aqueous alkali at elevated temperatures to produce the corresponding 2-hydroxy-carbazole. google.com These hydroxy-carbazoles can then be used as intermediates for other valuable compounds, such as 2-hydroxy-carbazole-3-carboxylic acid. google.com

Phenothiazines are a class of heterocyclic compounds with significant applications. This compound is a key starting material for synthesizing specific phenothiazine (B1677639) derivatives. A notable example is the synthesis of 1,3,7,9-tetrachloro-2-hydroxyphenothiazine , which is produced directly from the reaction of this compound with thionyl chloride. researchgate.netoup.com

A more general method for creating hydroxyphenothiazines is through thionation, which involves the fusion of a diphenylamine (B1679370) derivative with sulfur, often in the presence of an iodine catalyst. oup.com When this compound is subjected to this reaction, it yields 2-hydroxyphenothiazine. oup.com The reaction of a meta-substituted diphenylamine, such as this compound, with sulfur and iodine is reported to potentially give a mixture of a 2-substituted and a 4-substituted phenothiazine, though the 2-substituted product is typically formed in greater yield. oup.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Thionyl Chloride | 1,3,7,9-Tetrachloro-2-hydroxyphenothiazine | researchgate.netoup.com |

| This compound | Sulfur, Iodine | 2-Hydroxyphenothiazine | oup.com |

Pathways to Carbazole Derivatives

Reactions in Dyestuff and Pigment Intermediate Synthesis

This compound is a recognized intermediate in the chemical industry, particularly for the production of dyes and pigments. jayvir-us.comscbt.comactylis.com Its structure is conducive to creating larger, conjugated systems that are characteristic of colored compounds.

The compound is explicitly mentioned as a raw material for manufacturing the dyestuff Sulphur Red Brown R (Colour Index No. 53228). google.com Furthermore, derivatives of this compound are used to create other classes of dyes. For example, 2-methyl-3-hydroxy-diphenylamine can be condensed with phthalic anhydride (B1165640) in the presence of sulfuric acid to prepare dyestuffs of the rhodamine series. google.com A mixture of this compound and phthalic anhydride, when heated with zinc chloride, also yields a xanthene dye precursor. google.com

Additionally, the potassium salt of 3-hydroxy-diphenylamine can be carboxylated by reacting it with carbon dioxide. The resulting 3-hydroxy-diphenylamine-carboxylic acids are themselves valuable dyestuff intermediates. google.com This highlights the role of this compound not just as a direct precursor but as a foundational molecule for a range of dye intermediates.

Polymer and Resin Precursor Chemistry

This compound (3-HDPA) serves as a valuable monomer in the synthesis of various polymers and resins due to its bifunctional nature, possessing both a hydroxyl (-OH) and a secondary amine (-NH) group. These functional groups allow it to participate in various polymerization reactions.

Polyimides:

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization. researchgate.netjkps.or.kr While direct polymerization of 3-HDPA into homopolyimides is not common, its structure can be incorporated into polyimide chains to impart specific properties. The hydroxyl group can be functionalized prior to polymerization, or the amine group can react with dianhydrides. The incorporation of the diphenylamine moiety can enhance the thermal stability and solubility of the resulting polyimide.

The general synthesis of polyimides involves the reaction between a dianhydride and a diamine. researchgate.net By modifying these monomers, the properties of the resulting polyimide can be tailored. researchgate.netresearchgate.net For instance, introducing bulky or flexible groups can alter the polymer's processability and final characteristics. researchgate.net

Polyamides:

Polyamides are characterized by the repeating amide linkage (-CO-NH-) in the polymer backbone. savemyexams.com The synthesis of polyamides can be achieved through the condensation polymerization of a dicarboxylic acid (or its derivative, like a diacyl chloride) with a diamine. savemyexams.comscribd.com 3-HDPA, with its amine functionality, can react with dicarboxylic acids or their derivatives. The resulting polyamides would feature a pendant hydroxyl group, which could be a site for further modification or could contribute to the polymer's properties, such as improved adhesion or moisture absorption.

Resins:

This compound is also utilized in the formulation of thermosetting resins. In this context, it often acts as a methylene acceptor, similar to resorcinol (B1680541). google.comgoogle.com These resins are crucial in applications requiring strong, durable materials. The reaction typically involves a methylene donor, such as hexamethylenetetramine (HMTA) or hexamethoxymethylmelamine (HMMM), which reacts with 3-HDPA to form a cross-linked, three-dimensional network within a polymer matrix, such as rubber. google.com This in-situ resin formation significantly enhances properties like hardness, stiffness, and resistance to abrasion, aging, solvents, and oil. google.com The higher reactivity of 3-HDPA compared to resorcinol, attributed to its meta-aminophenol type structure, makes it a more efficient cross-linking agent in these systems. google.com

Functionalization for Material Enhancement (e.g., Rubber Compounds)

The functional groups of this compound make it a versatile additive for enhancing the properties of materials, particularly rubber compounds. Its primary roles in this context are as a reinforcing agent and an antioxidant.

Reinforcing Agent in Rubber:

3-HDPA is used as a methylene acceptor in rubber compounding to create a reinforcing resin network within the rubber matrix upon curing. google.com This process significantly improves the mechanical properties of both uncured and cured rubber. The in-situ formation of a thermosetting resin by the reaction of 3-HDPA with a methylene donor leads to increased hardness, abrasion resistance, and stiffness of the final rubber product. google.com

Several advantages of using 3-HDPA over the traditionally used resorcinol have been noted. google.comgoogle.com 3-HDPA has a lower melting point (around 65-75°C) compared to resorcinol, which allows for better dispersion and mixing within the rubber compound at lower temperatures. google.com Furthermore, its higher molecular weight results in lower volatility. google.comgoogle.com

The amount of 3-HDPA incorporated into rubber formulations typically ranges from 1 to 25 parts per hundred parts of rubber (phr), with a preferred range of 1 to 5 phr. google.com The weight ratio of the methylene acceptor (3-HDPA) to the methylene donor is generally between 1:10 and 10:1. google.com

Antioxidant Properties:

Diphenylamine and its derivatives are well-known antioxidants. oup.com The presence of both a hydroxyl group and an amine group in 3-HDPA makes it an effective antioxidant for rubber. google.com It helps to protect the rubber from degradation caused by heat, oxygen, and UV radiation, thereby extending the service life of the rubber product. lookchem.com The antioxidant activity of hydroxydiphenylamines is attributed to the ability of the hydroxyl and amino groups to donate hydrogen atoms, which can interrupt the radical chain reactions involved in oxidation. oup.com Specifically, o-hydroxydiphenylamine has been shown to have potent antioxidant activity due to the stabilization of the resulting phenoxyl radical. oup.com While 3-HDPA is the meta isomer, it still exhibits antioxidant properties. google.com

The compound can also be alkylated to produce antioxidants with enhanced performance, particularly in lubricating oils. google.com These alkylated 3-hydroxydiphenylamines can provide superior antioxidant and deposit control activity. google.com

The table below summarizes the effect of 3-HDPA on the physical and mechanical properties of a black natural rubber compound compared to resorcinol.

| Property | Resorcinol | This compound |

| MH (Maximum Torque) | Lower | Significantly Higher |

| TS (Tensile Strength) | Lower | Significantly Higher |

| Solidification Rate (MDR data) | Lower | Significantly Higher |

| G' (DMA data) | Lower | Significantly Higher |

| Shore A Hardness | Lower | Significantly Higher |

| Viscosity (uncured) | Similar | Similar |

| Tear Strength | Similar | Similar |

| Data sourced from patent information comparing the performance of 3-HDPA and resorcinol in rubber compounds. google.com |

Advanced Spectroscopic and Chromatographic Characterization

Mass Spectrometry Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. americanpharmaceuticalreview.com Various ionization techniques can be employed, with Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) being particularly relevant for the analysis of diphenylamine (B1679370) derivatives. americanpharmaceuticalreview.comcreative-proteomics.com

Electron Ionization Mass Spectrometry (EI-MS) for Molecular and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV. uni-saarland.de This process not only ionizes the molecule to form a molecular ion (M+•) but also imparts significant internal energy, leading to extensive fragmentation. uni-saarland.despectroscopyonline.com The resulting mass spectrum is a fragmentation pattern that serves as a molecular fingerprint, which is invaluable for structural elucidation. libretexts.org

For 3-Hydroxydiphenylamine, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation patterns are predictable based on the stability of the resulting carbocations and neutral radicals. libretexts.org Common fragmentation pathways for aromatic amines and phenols would include the loss of small neutral molecules like CO, HCN, and H, as well as cleavage of the bond between the two aromatic rings. The analysis of these fragment ions provides crucial information for confirming the structure of the molecule. libretexts.org

An examination of related substituted 3-phenylpropenoates using EI-MS has demonstrated characteristic fragmentation pathways that can be extrapolated to understand the behavior of similar compounds. nih.gov For instance, the fragmentation often proceeds through the formation of stable intermediates like benzopyrylium cations. nih.gov

Tandem Mass Spectrometry (MS-MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) offers a more detailed structural analysis by subjecting specific ions from an initial mass spectrometry stage to further fragmentation. mdpi.com This technique is particularly useful for distinguishing between isomers and for piecing together the structure of complex molecules. mdpi.com The process involves selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. mdpi.com

In the context of this compound, an MS/MS experiment would involve isolating the molecular ion or a prominent fragment ion and inducing further fragmentation. This allows for a more controlled and systematic breakdown of the molecule, providing unambiguous evidence for the connectivity of its different parts. This is especially critical when dealing with complex mixtures or when trying to identify unknown metabolites or degradation products. americanpharmaceuticalreview.com The fragmentation data obtained can be compared against spectral libraries or used for de novo structural elucidation. ethz.ch

Atmospheric Pressure Chemical Ionization Mass Selective Detection (APCI-MS) in Derivative Analysis

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique commonly interfaced with liquid chromatography (LC) for the analysis of moderately polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org It is particularly well-suited for the analysis of diphenylamine and its derivatives in various matrices. researchgate.net

APCI-MS has been successfully employed for the identification and quantification of hydroxylated derivatives of diphenylamine, including this compound, in samples like apple peels. researchgate.net This technique often involves the formation of protonated molecules [M+H]+ or, in negative ion mode, deprotonated molecules [M-H]-. wikipedia.org The resulting mass spectra generally exhibit less fragmentation than EI-MS, providing clear molecular weight information. creative-proteomics.com For more detailed structural information, APCI can be coupled with tandem mass spectrometry (APCI-MS/MS). creative-proteomics.comnih.gov This combination allows for the sensitive and selective detection of trace amounts of compounds like pesticides and drug metabolites. nih.govjfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D NMR (e.g., ¹H-NMR, ¹³C-NMR, DEPT) for Proton and Carbon Assignments

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis.

¹H-NMR: The ¹H-NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. Protons on the aromatic rings will appear in the downfield region (typically 6.5-8.0 ppm), with their exact positions influenced by the hydroxyl and amino substituents. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about neighboring protons.

¹³C-NMR: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. bhu.ac.in Aromatic carbons typically resonate in the range of 110-160 ppm. bhu.ac.in The carbon attached to the hydroxyl group will be shifted further downfield.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in This information is crucial for the unambiguous assignment of carbon signals in the ¹³C-NMR spectrum. github.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 130 |

| Aromatic C-N | - | 135 - 150 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-H (ortho/para to -NH) | Upfield shift | Upfield shift |

| Aromatic C-H (ortho/para to -OH) | Upfield shift | Upfield shift |

| NH Proton | Variable | - |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. The table presents general, expected ranges.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity of a molecule. scribd.com

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the aromatic rings, allowing for the assignment of protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): The HSQC (or HMQC) spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). scribd.comyoutube.com This experiment is fundamental for assigning the signals in the ¹³C-NMR spectrum based on the already assigned proton signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). scribd.comyoutube.com This is arguably one of the most powerful 2D NMR techniques for structural elucidation as it allows for the connection of different spin systems across quaternary carbons and heteroatoms. e-bookshelf.de For this compound, HMBC correlations would be observed between the N-H proton and the carbons of both aromatic rings, as well as between the aromatic protons and the carbons of the adjacent ring, thus confirming the diphenylamine skeleton and the position of the hydroxyl group.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

| Experiment | Correlation Type | Information Gained |

|---|---|---|

| COSY | ¹H-¹H | Identifies neighboring protons on the aromatic rings. |

| HSQC/HMQC | ¹H-¹³C (¹J) | Connects each proton to its directly attached carbon atom. |

| HMBC | ¹H-¹³C (²J, ³J) | Establishes long-range connectivity, linking the two aromatic rings via the nitrogen atom and confirming the position of the hydroxyl group. |

By combining the information from these various spectroscopic and chromatographic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for separating this compound from complex matrices and from its isomers and other derivatives.

Gradient reversed-phase liquid chromatography (RP-LC) is a powerful technique for separating compounds with varying polarities, such as diphenylamine (DPA) and its hydroxylated derivatives. In this method, the composition of the mobile phase is altered during the analysis, typically by increasing the proportion of the organic solvent. This gradient allows for the efficient elution of both more polar and less polar compounds within a single run, providing good resolution and peak shape. researchgate.net

A method utilizing gradient reversed-phase liquid chromatography coupled with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection (LC-UV-vis-APCI-MS) has been successfully developed for the extraction, identification, and quantification of DPA derivatives, including this compound. researchgate.net This approach is particularly useful in analyzing samples where a range of derivatives, such as hydroxylated, nitrosated, and nitrated forms, are present. researchgate.net The separation is achieved on a non-polar stationary phase (like C18) where less polar compounds are retained longer. By gradually increasing the organic content of the mobile phase, the polarity of the mobile phase decreases, facilitating the elution of the retained analytes. chromatographyonline.comchromatographyonline.com

Table 1: Illustrative RP-LC Parameters for Diphenylamine Derivative Analysis

| Parameter | Description | Reference |

| Technique | Gradient Reversed-Phase Liquid Chromatography | researchgate.net |

| Coupled Detection | UV-vis Absorption, Mass Spectrometry (MS) | researchgate.net |

| Stationary Phase | Typically a C18 column (non-polar) | chromatographyonline.comchromatographyonline.com |

| Mobile Phase | A polar solvent (e.g., water with a buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) | chromatographyonline.comchromatographyonline.com |

| Gradient Profile | The percentage of the organic modifier is increased over time to elute compounds of increasing hydrophobicity. | chromatographyonline.com |

| Analytes | Hydroxylated DPA derivatives (e.g., 2-OHDPA, 3-OHDPA, 4-OHDPA), methoxylated DPA, and other related compounds. | researchgate.net |

This table provides a generalized summary of typical conditions and is not exhaustive.

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, which contain active hydrogen atoms in hydroxyl (-OH) and amine (-NH) groups, chemical derivatization is often required prior to GC analysis. This process replaces the active hydrogens with nonpolar groups, increasing the compound's volatility and thermal stability, thereby improving its chromatographic behavior. For instance, trifluoroacetylated derivatives of diphenylamine have been used for GC-MS analysis. fao.org

In mass spectrometry, the derivatized or underivatized molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation and confirmation. Analysis of hydroxydiphenylamine isomers by GC-MS has shown a characteristic molecular ion peak [M+] at an m/z of 185. researchgate.net The subsequent fragmentation provides further structural information. researchgate.net

Table 2: Characteristic Mass Fragments for Hydroxydiphenylamine in GC-MS Analysis

| Ion Type | m/z Value | Interpretation | Reference |

| Molecular Ion [M+] | 185 | Represents the mass of the intact hydroxydiphenylamine molecule. | researchgate.net |

| Major Fragment Ion | 168 | Suggests a loss of a neutral species, possibly NH or O. | researchgate.net |

| Major Fragment Ion | 156 | Corresponds to further fragmentation. | researchgate.net |

| Major Fragment Ion | 139 | Indicates additional structural cleavages. | researchgate.net |

These fragments are noted as being similar for 3- and 4-hydroxydiphenylamines. researchgate.net

Gradient Reversed-Phase Liquid Chromatography for Derivative Separation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. vscht.cz An IR spectrum plots the percentage of transmitted light against the wavenumber of the radiation, revealing absorption bands characteristic of specific functional groups. vscht.cz

This compound possesses several functional groups that give rise to distinct IR absorption bands: a phenol (B47542) group (O-H), a secondary amine group (N-H), aromatic rings (C=C and C-H), a carbon-oxygen bond (C-O), and a carbon-nitrogen bond (C-N). nih.gov The positions of these bands can confirm the presence of these functionalities within the molecular structure. For example, the broad absorption of the O-H stretch in phenols is typically found in the 3500-3200 cm⁻¹ region, while the N-H stretch of the secondary amine appears around 3400-3300 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| Phenol | O–H | 3500 - 3200 (Broad) | Stretch |

| Secondary Amine | N–H | 3400 - 3300 (Sharp, Moderate) | Stretch |

| Aromatic | =C–H | 3100 - 3000 | Stretch |

| Aromatic | C=C | 1600 - 1450 | Stretch |

| Phenol | C–O | 1260 - 1180 | Stretch |

| Amine | C–N | 1335 - 1250 | Stretch |

Source: General characteristic absorption ranges from chemistry resources. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Analytical Detection

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.com This technique is particularly useful for quantitative analysis and for detecting molecules containing chromophores—structural features that absorb light in this region. semanticscholar.org The aromatic rings and the phenol group in this compound act as chromophores, making the compound suitable for UV-Vis detection.

While UV-Vis spectroscopy can be used for direct analysis, it is most powerfully applied as a detection method following chromatographic separation, such as in LC-UV. wepub.org This hyphenated technique allows for the quantification of specific analytes as they elute from the chromatography column. researchgate.net The wavelength for detection is typically set to the wavelength of maximum absorbance (λmax) for the analyte of interest to achieve the highest sensitivity. technologynetworks.com The UV spectra of this compound can be compared against its isomers, such as 2- and 4-hydroxydiphenylamine (B52144), to aid in their differentiation when combined with retention time data from chromatography. researchgate.net

Table 4: Application of UV-Vis Spectroscopy in the Analysis of this compound

| Application | Description | Reference |

| Detection Method | Used as a detector following Liquid Chromatography (LC) separation. | researchgate.net |

| Principle | Measures the absorbance of UV light by the aromatic rings and phenol functional group (chromophores). | technologynetworks.comsemanticscholar.org |

| Quantitative Analysis | The amount of light absorbed is proportional to the concentration of the analyte (Beer-Lambert Law). | wepub.org |

| Analyte Differentiation | The UV absorption spectrum, in conjunction with chromatographic retention time, helps distinguish between isomers like 2-, 3-, and 4-hydroxydiphenylamine. | researchgate.net |

Computational Chemistry Investigations

Theoretical Modeling of Reactivity and Reaction Mechanisms

Theoretical models are crucial for elucidating the specific pathways by which molecules like 3-hydroxydiphenylamine react, particularly in processes such as antioxidant action.

The primary mechanism by which phenolic and aminic antioxidants inhibit oxidation is through hydrogen atom transfer (HAT) from their O-H or N-H groups to chain-carrying free radicals. The ease of this transfer is quantified by the bond dissociation energy (BDE). A lower BDE indicates a weaker bond, facilitating easier hydrogen donation and thus greater antioxidant activity.

Computational methods are extensively used to calculate these BDEs. For instance, a detailed study on 4-hydroxydiphenylamine (B52144) (4-HDPA), an isomer of 3-HDPA, employed a combination of DFT, DLPNO-CCSD(T), G4, and W1BD methods to determine the gas-phase BDEs for both the O-H and N-H bonds in the parent molecule and its corresponding radicals. nih.gov The results highlight the relative lability of these hydrogens, which is fundamental to the compound's function as a radical scavenger. nih.gov

Table 1: Calculated Gas Phase Bond Dissociation Energies (BDE) for 4-Hydroxydiphenylamine (4-HDPA) and its Radicals nih.gov

| Compound/Radical | Bond | BDE (kJ·mol⁻¹) |

| 4-Hydroxydiphenylamine (Molecule) | O–H | 341.4 |

| 4-Hydroxydiphenylamine (Molecule) | N–H | 352.9 |

| Anilinophenoxyl Radical (Ph–NH–C₆H₄–O•) | N–H | 247.4 |

| Hydroxydiarylaminyl Radical (Ph–N•–C₆H₄–OH) | O–H | 237.4 |

Note: Data pertains to the 4-isomer of hydroxydiphenylamine. These values were estimated using a combination of high-level ab initio methods.

While high-level ab initio and DFT methods provide great accuracy, their computational cost can be high. Semiempirical quantum chemistry methods offer a faster, albeit less accurate, alternative for studying large systems and reaction dynamics. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.net

The AM1 (Austin Model 1) method, a modification of the MNDO (Modified Neglect of Diatomic Overlap) approach, has been successfully applied to study hydrogen abstraction processes in the autoxidation of various compounds in the presence of antioxidants. oup.comresearchgate.net Studies on diphenylamines and related compounds have shown that semiempirical MNDO-AM1 calculations can effectively model the hydrogen abstraction from the antioxidant molecule. oup.comoup.com A key finding from these theoretical studies is that the rates of oxidation during the induction period show a good correlation with the calculated dissociation energies of the O-H or N-H bonds, reinforcing the link between BDE and antioxidant effectiveness. oup.comresearchgate.netoup.com

Calculation of O-H/N-H Bond Dissociation Energies (BDE) in Hydroxydiphenylamines and Radicals

Prediction of Spectral Properties and Molecular Conformations

Computational chemistry offers powerful tools for predicting the spectral characteristics and stable three-dimensional structures of molecules like this compound. These theoretical investigations provide valuable insights that complement and help interpret experimental data. The primary method employed for this purpose is Density Functional Theory (DFT), which can calculate molecular geometries and spectroscopic parameters with a high degree of accuracy. nih.govnih.gov

The process begins with the optimization of the molecular geometry to find the lowest energy conformation, or structure, of the molecule. nih.gov This is a crucial step, as the calculated spectral properties are highly dependent on the molecular structure. nih.gov Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d,p) or aug-cc-pVDZ, are commonly used to perform these geometry optimizations. nih.govnih.gov For substituted diphenylamines, these calculations help determine key structural parameters like the dihedral angles between the phenyl rings and the geometry around the central nitrogen atom. researchgate.net

Once the optimized geometry is obtained, further calculations can predict various spectral properties.

Vibrational Spectra (FT-IR)

Theoretical vibrational spectra, corresponding to experimental Fourier-transform infrared (FT-IR) spectra, are calculated by computing the second derivatives of the energy with respect to the atomic positions. This analysis yields the harmonic vibrational frequencies, their corresponding intensities, and the nature of the vibrational modes. nih.gov While specific computational studies detailing the vibrational analysis of this compound are not readily found in the literature, the methodology is well-established. For analogous compounds, DFT calculations, often using the B3LYP functional, provide predicted frequencies that show good correlation with experimental spectra after applying a scaling factor to account for anharmonicity and method-inherent approximations. nih.gov

Below is an illustrative table representing the kind of data obtained from a DFT vibrational frequency calculation for a molecule like this compound.

| Predicted Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3550 | High | O-H stretch |

| 3410 | Medium | N-H stretch |

| 3060 | Medium | Aromatic C-H stretch |

| 1610 | High | Aromatic C=C stretch |

| 1515 | High | Aromatic C=C stretch / N-H bend |

| 1320 | Medium-High | C-N stretch / C-O-H bend |

| 1240 | High | C-O stretch (phenolic) |

| 880 | Strong | Aromatic C-H out-of-plane bend |

| 750 | Strong | Aromatic C-H out-of-plane bend |

NMR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. gaussian.com This method, used in conjunction with a DFT functional like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). github.io These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). conicet.gov.ar

The following table provides a representative example of predicted ¹³C and ¹H NMR chemical shifts for this compound, illustrating the expected output from GIAO-DFT calculations.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹³C (C-OH) | 157.5 | Carbon attached to hydroxyl group |

| ¹³C (C-N) | 143.2 | Carbon attached to amine group on the same ring |

| ¹³C (C-N, other ring) | 141.8 | Carbon attached to amine group on the other ring |

| ¹³C (Aromatic) | 110-130 | Range for other aromatic carbons |

| ¹H (O-H) | ~8.5-9.5 | Phenolic proton, can vary greatly |

| ¹H (N-H) | ~7.8-8.2 | Amine proton, can vary |

| ¹H (Aromatic) | 6.5-7.4 | Range for aromatic protons |

Mechanistic Studies in Environmental and Biological Systems

Biodegradation Pathways and Biotransformation Mechanisms

The breakdown of 3-hydroxydiphenylamine in the environment is largely a biological process driven by the enzymatic machinery of soil and water microorganisms.

The bacterium Burkholderia sp. strain JS667, isolated from diphenylamine (B1679370) (DPA)-contaminated sediment, has demonstrated the ability to utilize DPA as its sole source of carbon, nitrogen, and energy for growth under aerobic conditions. nih.gov During the degradation of DPA by this strain, this compound is identified as a transformation product. nih.gov DPA-grown cells of JS667 exhibit immediate and rapid oxygen uptake when exposed to this compound, indicating that the enzymes involved in its further degradation are induced during growth on DPA. nih.gov Specifically, cells expressing DPA dioxygenase were found to transform this compound at a rate of 27% relative to the transformation of DPA itself. nih.gov The degradation pathway in JS667 ultimately converts DPA to aniline (B41778) and catechol, which are then further broken down. nih.gov

The initial step in the biodegradation of diphenylamine, leading to the formation of hydroxylated derivatives like this compound, is often catalyzed by dioxygenase enzymes. nih.gov Research has shown that a modified biphenyl (B1667301) dioxygenase can transform DPA into both 2-hydroxydiphenylamine and this compound. nih.govresearchgate.net This transformation is a result of dioxygenation at the 1,2 position of one of the aromatic rings. nih.gov The resulting intermediate, a dihydrodiol, is unstable and can spontaneously dehydrate to form the monohydroxylated products. nih.govresearchgate.net This initial enzymatic attack is a common strategy in the breakdown of structurally similar aromatic compounds like carbazole (B46965), dibenzo-p-dioxin, and diphenylether. nih.gov

The table below summarizes the relative transformation rates of DPA and its hydroxylated isomers by DPA dioxygenase-expressing cells.

| Compound | Relative Transformation Rate (%) |

| Diphenylamine (DPA) | 100 |

| This compound | 27 |

| 4-Hydroxydiphenylamine (B52144) | 30 |

Data sourced from studies on Burkholderia sp. strain JS667. nih.gov

In the context of microbial degradation, non-enzymatic reactions can play a significant role. The formation of this compound from DPA by some bacterial systems is proposed to occur through the non-enzymatic dehydration of an unstable 2,3-dihydrodiol intermediate. nih.govresearchgate.net This dihydrodiol is the initial product of the enzymatic dioxygenase attack on the DPA molecule. nih.gov Its inherent instability leads to the spontaneous loss of a water molecule, resulting in the formation of the more stable hydroxylated aromatic structure. nih.govresearchgate.net

Under anaerobic conditions, the degradation of diphenylamine and its derivatives proceeds through different mechanisms. Studies on anaerobic enrichments and bacterial pure cultures have indicated that DPA can undergo both reductive and hydrolytic cleavage. researchgate.net These processes involve the breaking of the bond between the nitrogen atom and one of the phenyl rings, a key step in the eventual breakdown of the molecule in the absence of oxygen. researchgate.net While specific studies focusing solely on the anaerobic degradation of this compound are limited, the principles of reductive and hydrolytic cleavage observed for the parent compound are expected to be relevant.

Non-Enzymatic Transformation Pathways in Biodegradation

Metabolism in Biological Organisms

When introduced into mammalian or plant systems, this compound is primarily recognized as a metabolite of the more widely used compound, diphenylamine.

Studies on the biotransformation of diphenylamine in various organisms have consistently identified this compound as a metabolic product.

In Plant Systems: Following the application of diphenylamine to apples for post-harvest preservation, this compound has been identified as one of the metabolites in the apple peel and pulp. inchem.orgguidechem.com It is found alongside other hydroxylated derivatives, often as conjugates with glucose or oligosaccharides. inchem.orgfao.org

In Mammalian Systems: The metabolism of diphenylamine in rats has been shown to involve ring hydroxylation, leading to the formation of various hydroxylated metabolites. cdc.gov While 4-hydroxydiphenylamine is often the major metabolite, this compound has also been identified. inchem.org For instance, in studies with lactating goats and laying hens fed diphenylamine, various hydroxylated metabolites were detected, indicating that hydroxylation is a key metabolic pathway. fao.org In vitro studies using rat liver microsomes also confirm the conversion of diphenylamine to its hydroxylated forms. nih.gov

The table below lists organisms in which this compound has been identified as a metabolite of diphenylamine.

| Organism | System/Tissue | Reference |

| Apple (Malus domestica) | Peel and Pulp | inchem.orgguidechem.com |

| Rat (Rattus norvegicus) | General Metabolism | inchem.orgcdc.gov |

Glycosidic Conjugation Studies in Plant Metabolism (e.g., in Apple Fruit)

The metabolism of diphenylamine in plants, particularly in commercially important fruits like apples (Malus domestica), has been a subject of significant research, driven by the use of DPA as a post-harvest scald inhibitor. researchgate.netinchem.orgnih.govresearchgate.net Studies have revealed that once absorbed, DPA undergoes various metabolic transformations, including hydroxylation, leading to the formation of hydroxylated derivatives such as this compound (3-OH-DPA). inchem.orgfao.org

A key metabolic pathway for these hydroxylated metabolites is glycosidic conjugation, a common detoxification mechanism in plants. Research has demonstrated that in apple pulp, hydroxylated DPA metabolites, including 3-OH-DPA, are primarily present as glycosyl conjugates. nih.govacs.orgnih.gov In a pivotal study utilizing [14C]diphenylamine applied to Red Delicious apples, analysis after 40 weeks of cold storage confirmed the presence of this compound as a conjugate with glucose and other oligosaccharides in the apple pulp. inchem.orgfao.org While the parent compound, DPA, was the major residue component in the peel, the pulp contained predominantly polar conjugates of its hydroxylated metabolites. nih.govacs.org

This conjugation process is significant as it alters the solubility and mobility of the compound within the plant tissues. By converting this compound into a more water-soluble glycoside, the plant effectively sequesters the compound within the cell, primarily in the vacuole, thereby reducing its potential biological activity. The identification of these conjugates has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

Table 1: Identified Metabolites of Diphenylamine in Apple Fruit

| Compound/Metabolite | Form in Apple Tissue | Location |

| Diphenylamine (DPA) | Unmetabolized | Primarily Peel |

| 2-Hydroxydiphenylamine | Free and as Glycosidic Conjugates | Peel and Pulp |

| This compound | Free and as Glycosidic Conjugates | Pulp |

| 4-Hydroxydiphenylamine | Free and as Glycosidic Conjugates | Peel and Pulp |

| Dihydroxydiphenylamine | Free and as Glycosidic Conjugates | Pulp |

Environmental Fate and Transformation Research

The environmental fate of this compound is intrinsically linked to that of its parent compound, diphenylamine, which has been detected in soil and groundwater. nih.govresearchgate.net As a hydroxylated derivative, this compound exhibits different physicochemical properties that influence its behavior and transformation in the environment.

Characterization of Environmental Transformation Products and Intermediates

While this compound is itself a transformation product of DPA, its own subsequent degradation in the environment leads to a cascade of other intermediates. nih.govacs.org The environmental transformation of hydroxylated aromatic amines can proceed through various biotic and abiotic pathways, including further oxidation, ring cleavage, and polymerization.

Based on the known degradation pathways of diphenylamine and other aromatic amines, the environmental transformation of this compound is expected to involve initial oxidation of the hydroxyl or amino group. This can lead to the formation of phenoxyl and aminyl radicals, which are highly reactive and can undergo coupling reactions to form oligomeric or polymeric substances. Further oxidation can result in ring-opening products, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. While specific studies detailing the full range of this compound's environmental transformation products are limited, the principles governing the degradation of phenols and anilines suggest a complex array of potential intermediates.

Investigation of Chemical Oxidation Mechanisms (e.g., by Persulfate)